molecular formula C14H11N3S B13797673 Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-

Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-

Cat. No.: B13797673
M. Wt: 253.32 g/mol
InChI Key: WBHQBVPTJRAPIJ-ZSOIEALJSA-N
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Description

Preparation Methods

The synthesis of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be achieved through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a catalyst. Ti-Al-Mg hydrotalcite using glycine as a fuel has been found to be the most active, selective, and reusable catalyst for this reaction . The reaction conditions typically involve a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is carried out at 60°C for 4 hours, achieving a 67.1% conversion of benzaldehyde and 97.6% selectivity to the desired product .

Chemical Reactions Analysis

Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in fluorescence-based assays, the compound interacts with methane to produce a detectable signal .

Comparison with Similar Compounds

Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be compared with other similar compounds such as:

The uniqueness of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- lies in its specific applications in fluorescence-based assays and its high selectivity in synthesis reactions .

Properties

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]propanedinitrile

InChI

InChI=1S/C14H11N3S/c1-2-17-12-5-3-4-6-13(12)18-14(17)8-7-11(9-15)10-16/h3-8H,2H2,1H3/b14-8-

InChI Key

WBHQBVPTJRAPIJ-ZSOIEALJSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C(C#N)C#N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C(C#N)C#N

Origin of Product

United States

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